Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-substituted nitrophenyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-bromo-2-nitroaniline, and a suitable solvent such as dichloromethane. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the bromo group with an amine yields an amino-substituted product.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation products vary based on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and activity. For example, the reduction of the nitro group to an amino group can significantly alter its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate
- Tert-butyl 2-(4-chloro-2-nitrophenylamino)ethylcarbamate
- Tert-butyl 2-(4-fluoro-2-nitrophenylamino)ethylcarbamate
Uniqueness
Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate is unique due to the presence of the bromo group, which imparts specific reactivity and properties. Compared to its chloro and fluoro analogs, the bromo compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-nitroanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(18)16-7-6-15-10-5-4-9(14)8-11(10)17(19)20/h4-5,8,15H,6-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFGSFPOMLTOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.